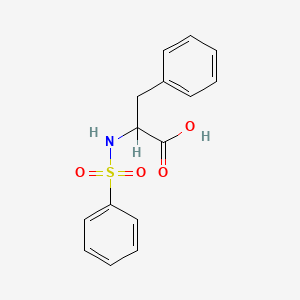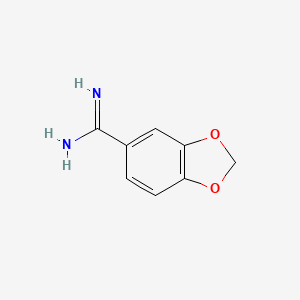
1,3-Benzodioxole-5-carboximidamide
Overview
Description
1,3-Benzodioxole-5-carboximidamide is an organic compound with the molecular formula C8H8N2O2 It is a derivative of 1,3-benzodioxole, which is a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with cyanamide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 1,3-Benzodioxole
Reagent: Cyanamide
Conditions: Acidic medium (e.g., hydrochloric acid)
Product: this compound
The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid
Reduction: 1,3-Benzodioxole-5-amine
Substitution: Various halogenated and nitrated derivatives
Scientific Research Applications
1,3-Benzodioxole-5-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Materials Science: It is used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biological Research: The compound is studied for its effects on various biological pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carboximidamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to tubulin, a protein involved in microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Benzodioxole-5-carboximidamide can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-carboxamide: This compound has a similar structure but lacks the imidamide group.
1,3-Benzodioxole-5-carboxylic acid: This oxidized form of this compound is used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Properties
IUPAC Name |
1,3-benzodioxole-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFQQMHSZJBVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


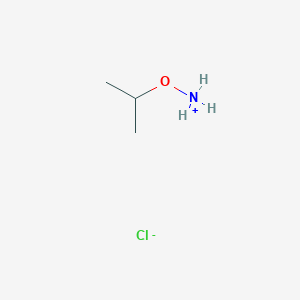
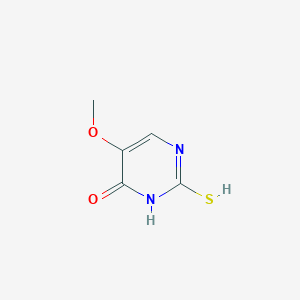
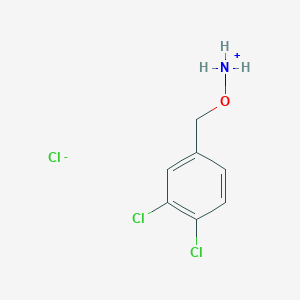
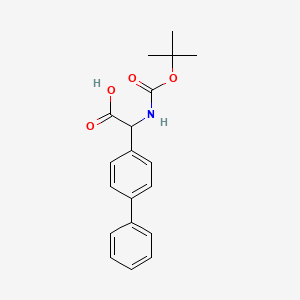
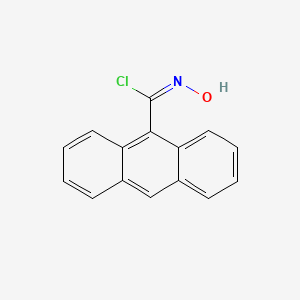


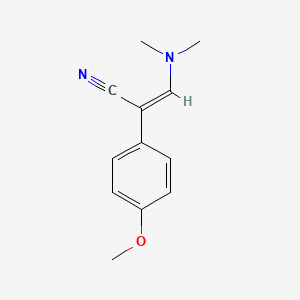
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol](/img/structure/B7776501.png)
![[(4-Fluorophenyl)methoxy]ammonium chloride](/img/structure/B7776502.png)
![Ethyl 3-[2-(2,4-dichlorobenzoyl)hydrazino]-3-iminopropanoate](/img/structure/B7776509.png)
![[(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]azanium;chloride](/img/structure/B7776511.png)

